molecular formula C16H15N3O2 B5336806 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide

2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide

Cat. No.: B5336806
M. Wt: 281.31 g/mol
InChI Key: UWKPIKVUILUPGY-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide involves the inhibition of certain enzymes and receptors. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process. It has also been shown to inhibit the activity of certain receptors, including the adenosine A3 receptor and the P2X7 receptor. The exact mechanism of action of the compound is still being studied, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide in lab experiments is its high potency and specificity. The compound has been shown to have a high affinity for its target enzymes and receptors, making it a valuable tool for studying their biological functions. However, one limitation of using the compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize any potential adverse effects.

Future Directions

There are several future directions for research on 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide. One area of interest is the development of novel therapeutics based on the compound's pharmacological properties. The compound has been shown to have potential applications in the treatment of inflammatory conditions, cancer, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide involves the reaction of 3-amino-5-methoxypyrazole with 2-bromo-4-methoxyacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 7-bromo-3-chloropyridine in the presence of cesium carbonate to yield the final product. The synthesis method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide has been extensively studied for its potential applications in the field of drug discovery. It has been found to possess a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for the development of novel therapeutics.

Properties

IUPAC Name

2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-11-16(20)18-13-5-2-4-12(10-13)15-7-3-6-14-8-9-17-19(14)15/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKPIKVUILUPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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